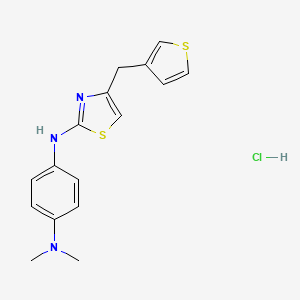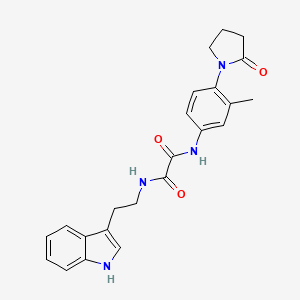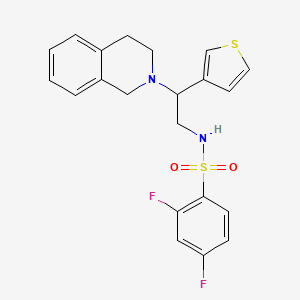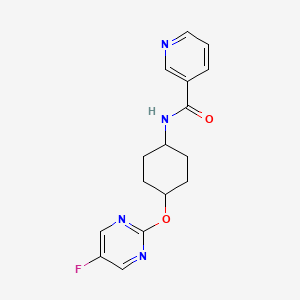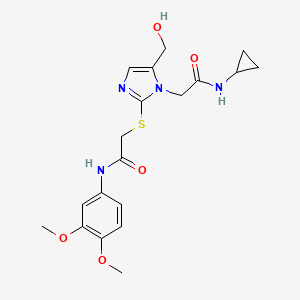
N-cyclopropyl-2-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of heterocyclic amide derivatives, such as those described in the provided papers, involves a series of chemical reactions that result in the formation of complex molecules with potential biological activity. In the first study, a novel heterocyclic amide derivative was synthesized by a N-acylation reaction between 2-aminothiophene-3-carbonitrile and activated 2-(thiophen-2-yl)acetic acid . The second paper describes the synthesis of various heterocyclic compounds starting from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which itself is obtained from the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate . These synthetic pathways involve regioselective attacks and cyclization reactions, leading to a diverse array of products.
Molecular Structure Analysis
The molecular structure of the synthesized compounds is characterized using various spectroscopic techniques. In the first paper, the structure of the synthesized compound was confirmed by elemental analyses, FT-IR, 1H and 13C NMR spectroscopy, and single crystal X-ray crystallography . Additionally, computational methods such as density functional theory (DFT) were employed to further investigate the molecular structure and properties.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and diverse. The first paper mentions the use of a N-acylation reaction for the synthesis of the heterocyclic amide derivative . The second paper outlines various reaction pathways, including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions, which lead to the formation of heterocyclic derivatives with different rings such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are determined through experimental and computational analyses. The Hirshfeld surface analysis in the first study provides insight into the intermolecular interactions within the crystal structure of the compound, highlighting contributions from various types of contacts such as H⋅⋅⋅H, C⋅⋅⋅H, S⋅⋅⋅H, N⋅⋅⋅H, and O⋅⋅⋅H . The electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) calculations were used to examine interactions with DNA bases, which is crucial for understanding the biological activity of the compound. The antimicrobial and antioxidant activities of the compound were evaluated, showing significant properties that could be beneficial for medical applications . The antitumor activities of the compounds synthesized in the second study were evaluated using in vitro screening against various human cancer cell lines, with many compounds showing high inhibitory effects .
Aplicaciones Científicas De Investigación
Metabolism in Antiangiogenic Agents
A study on KR-31831, a novel antiangiogenic agent structurally similar to the specified compound, revealed its metabolism in rats, identifying metabolites including N-((1H-imidazol-2-yl)methyl)-4-chlorobenzenamine, which is closely related to the given compound. This research offers insights into the metabolic pathways of related compounds (Kim et al., 2005).
Analgesic and Anti-Inflammatory Activities
A synthesized compound structurally similar to the specified molecule demonstrated significant analgesic and anti-inflammatory effects in a study. This suggests potential applications of related compounds in pain and inflammation management (Yusov et al., 2019).
Antimicrobial and Antitumor Activities
Research involving compounds structurally related to the specified chemical indicates potential antimicrobial and antitumor applications. Such compounds were found to exhibit considerable effectiveness against various microbial and cancer cell lines (Talupur et al., 2021).
Conformational Restriction in Histamine Agonists
Studies on cyclopropane-based conformationally restricted analogues of histamine, sharing a similar molecular structure, indicate applications in developing selective agonists for histamine receptors. This research highlights the potential of structurally related compounds in receptor-targeted therapies (Kazuta et al., 2003).
Propiedades
IUPAC Name |
N-cyclopropyl-2-[2-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-27-15-6-5-13(7-16(15)28-2)22-18(26)11-29-19-20-8-14(10-24)23(19)9-17(25)21-12-3-4-12/h5-8,12,24H,3-4,9-11H2,1-2H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLGAQBWSCNWPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CC3)CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2531121.png)
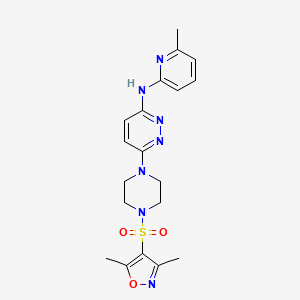
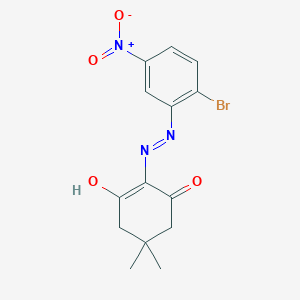
![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2531124.png)
![N-(2-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2531125.png)
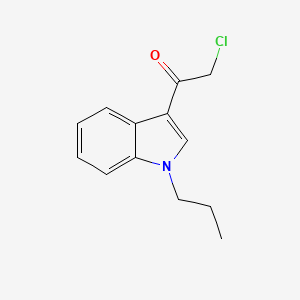
![3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methylphenyl)-N-(2-phenylethyl)propanamide](/img/structure/B2531130.png)

![1-[6-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2531133.png)
![4-[benzyl(methyl)sulfamoyl]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2531134.png)
